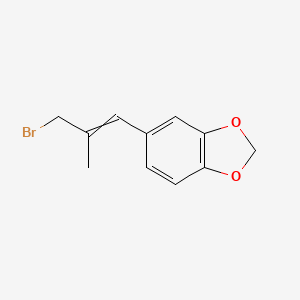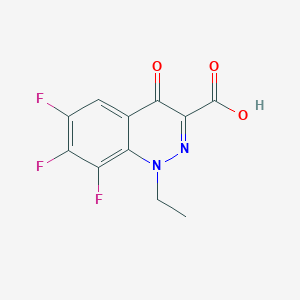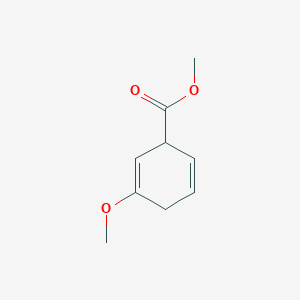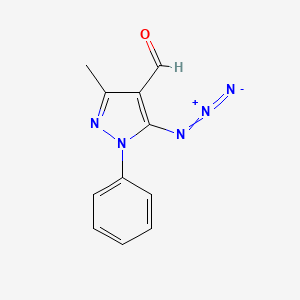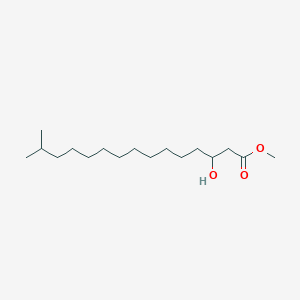![molecular formula C7H11O4S- B14296180 2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate CAS No. 113568-59-5](/img/structure/B14296180.png)
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate is an organic compound with the molecular formula C7H11O4S It is a derivative of propanoic acid and contains both ester and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with methylthiomethyl chloride in the presence of a base such as sodium hydroxide to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The thioether group can be oxidized to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(methylsulfanyl)propanoic acid: Similar structure but lacks the ester group.
2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol: Similar structure but contains an alcohol group instead of an ester.
Uniqueness
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate is unique due to the presence of both ester and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and scientific research.
Properties
CAS No. |
113568-59-5 |
|---|---|
Molecular Formula |
C7H11O4S- |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-(methylsulfanylmethoxy)-3-oxopropanoate |
InChI |
InChI=1S/C7H12O4S/c1-7(2,5(8)9)6(10)11-4-12-3/h4H2,1-3H3,(H,8,9)/p-1 |
InChI Key |
HHHAHLLYPCHEKM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(=O)[O-])C(=O)OCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


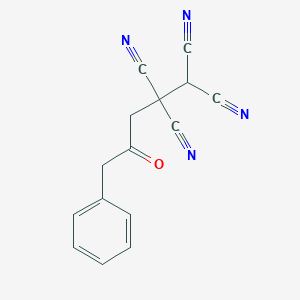
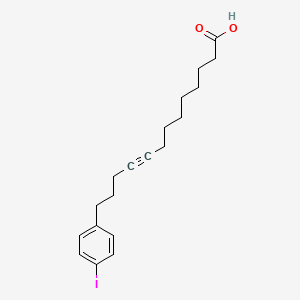

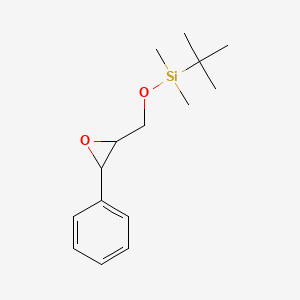
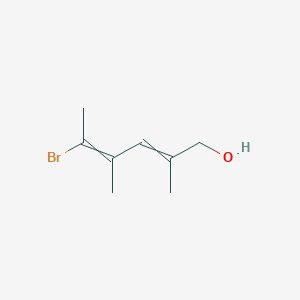
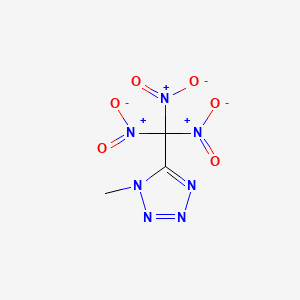

![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
